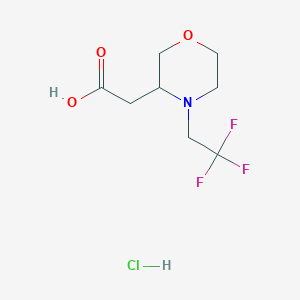

2-(4-(2,2,2-Trifluoroethyl)morpholin-3-yl)acetic acid hydrochloride

Description

2-(4-(2,2,2-Trifluoroethyl)morpholin-3-yl)acetic acid hydrochloride is a morpholine derivative featuring a trifluoroethyl group at the 4-position of the morpholine ring and an acetic acid moiety at the 3-position, stabilized as a hydrochloride salt. Its molecular formula is C₈H₁₁F₃NO₃·HCl (molecular weight: 257.64 g/mol). The trifluoroethyl group enhances lipophilicity, while the hydrochloride salt improves aqueous solubility, making it suitable for pharmaceutical applications requiring balanced bioavailability .

Properties

IUPAC Name |

2-[4-(2,2,2-trifluoroethyl)morpholin-3-yl]acetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12F3NO3.ClH/c9-8(10,11)5-12-1-2-15-4-6(12)3-7(13)14;/h6H,1-5H2,(H,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWYRVFGYHUNJSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(N1CC(F)(F)F)CC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClF3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization Strategies for Morpholine Core Assembly

The morpholine ring is typically constructed via cyclization reactions between diols and amines. For 4-(2,2,2-trifluoroethyl)morpholine derivatives, a common approach involves reacting 2,2,2-trifluoroethylamine with a diol precursor containing a latent acetic acid moiety. For example, 2-chloroethyl glycolic acid can react with 2,2,2-trifluoroethylamine under basic conditions to form the morpholine ring. The reaction proceeds via nucleophilic substitution, where the amine attacks the chloroethyl group, followed by intramolecular cyclization:

$$

\text{2-Chloroethyl glycolic acid} + \text{CF}3\text{CH}2\text{NH}2 \xrightarrow{\text{K}2\text{CO}_3, \text{DMF}} \text{Morpholine intermediate} + \text{HCl}

$$

The product is subsequently hydrolyzed to yield the free carboxylic acid.

Introducing the Trifluoroethyl Group at the 4-Position

Alkylation of pre-formed morpholine derivatives offers a direct route to install the 2,2,2-trifluoroethyl group. For instance, morpholin-3-ylacetic acid can be treated with 2,2,2-trifluoroethyl bromide in the presence of a base like sodium hydride to achieve N-alkylation at the morpholine’s 4-position. This method requires anhydrous conditions and polar aprotic solvents (e.g., DMF or THF) to facilitate the SN2 mechanism:

$$

\text{Morpholin-3-ylacetic acid} + \text{CF}3\text{CH}2\text{Br} \xrightarrow{\text{NaH, DMF}} \text{2-(4-(2,2,2-Trifluoroethyl)morpholin-3-yl)acetic acid}

$$

Yields for this step typically range between 60–75%, with purity dependent on chromatographic purification.

Carboxylic Acid Functionalization and Salt Formation

EDCI-Mediated Coupling for Acetic Acid Installation

The acetic acid moiety can be introduced via carbodiimide-mediated coupling. As demonstrated in Method D of the RSC Medicinal Chemistry procedures, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) facilitates the reaction between a morpholine-containing amine and glycolic acid. For example:

$$

\text{Morpholine amine intermediate} + \text{Glycolic acid} \xrightarrow{\text{EDCI, Pyridine}} \text{2-(Morpholin-3-yl)acetic acid}

$$

This method achieves yields of 70–85% after aqueous workup and silica gel chromatography.

Hydrochloride Salt Preparation

The final step involves converting the free base to the hydrochloride salt. Treatment with hydrogen chloride (HCl) in dioxane or ethyl acetate precipitates the product:

$$

\text{2-(4-(2,2,2-Trifluoroethyl)morpholin-3-yl)acetic acid} + \text{HCl (g)} \xrightarrow{\text{Dioxane}} \text{Hydrochloride salt}

$$

The reaction is typically conducted at 0–5°C to prevent decomposition, with yields exceeding 90%.

Alternative Pathways and Optimization

Reductive Amination for Morpholine Synthesis

A patent by PMC3152030 describes reductive amination to assemble morpholine rings. Applying this to the target compound, 2,2,2-trifluoroethylamine and 3-oxoacetic acid morpholine react in the presence of sodium cyanoborohydride:

$$

\text{CF}3\text{CH}2\text{NH}2 + \text{3-Oxoacetic acid morpholine} \xrightarrow{\text{NaBH}3\text{CN, MeOH}} \text{2-(4-(2,2,2-Trifluoroethyl)morpholin-3-yl)acetic acid}

$$

This method avoids harsh alkylating agents but requires careful pH control (pH 4–6).

Analytical Data and Characterization

Spectroscopic Validation

Purity and Stability

Supplier data indicate a purity of ≥95% (HPLC) and stability at room temperature for up to 24 months under anhydrous conditions.

Industrial-Scale Considerations

Cost-Effective Reagent Selection

Large-scale synthesis prioritizes 2,2,2-trifluoroethyl bromide over costly trifluoroethylating agents. Solvent recovery systems (e.g., DMF distillation) reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-(4-(2,2,2-Trifluoroethyl)morpholin-3-yl)acetic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the trifluoroethyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions include oxo derivatives, reduced forms of the compound, and various substituted derivatives depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry

- Building Block for Organic Synthesis :

-

Reagent in Chemical Reactions :

- It is utilized as a reagent in various chemical reactions, facilitating the formation of new chemical bonds and structures .

Biology

- Biological Activity Studies :

- Potential Pharmaceutical Intermediate :

Medicine

- Pharmaceutical Development :

- Mechanism of Action :

Industrial Applications

Mechanism of Action

The mechanism of action of 2-(4-(2,2,2-Trifluoroethyl)morpholin-3-yl)acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, it can interact with enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Structural and Physicochemical Differences

The table below summarizes critical differences between the target compound and its analogs:

Functional Group Impact on Properties

- Trifluoroethyl Group (CF₃CH₂): The 2,2,2-trifluoroethyl substituent significantly increases metabolic stability due to fluorine’s electronegativity and resistance to oxidative degradation. This group also enhances membrane permeability compared to non-fluorinated analogs like 2-(morpholin-3-yl)acetic acid hydrochloride .

Acetic Acid Hydrochloride vs. Esters :

The hydrochloride salt of the acetic acid group improves solubility in polar solvents, which is critical for oral bioavailability. In contrast, ester derivatives (e.g., methyl or ethyl esters in and ) may serve as prodrugs, requiring hydrolysis in vivo to release the active acid form .Morpholine Ring Substitution :

Substitution at the 3-position (target compound) vs. 2-position () alters steric and electronic interactions. For instance, morpholin-2-yl derivatives may exhibit different binding affinities in enzyme targets compared to 3-yl isomers .- Thiomorpholine vs.

Biological Activity

Overview

2-(4-(2,2,2-Trifluoroethyl)morpholin-3-yl)acetic acid hydrochloride, with the chemical formula C8H13ClF3NO3 and CAS number 2228156-49-6, is a morpholine derivative featuring a trifluoroethyl group. This compound has garnered interest in biological research due to its potential applications in medicinal chemistry and enzyme inhibition.

The synthesis of this compound typically involves the reaction of morpholine derivatives with trifluoroethylating agents. A common method includes reacting 4-(2,2,2-trifluoroethyl)morpholine with chloroacetic acid under basic conditions in organic solvents like dichloromethane or ethanol. The product is usually isolated through crystallization or extraction techniques .

The biological activity of this compound is attributed to its interaction with specific molecular targets. The trifluoroethyl group enhances lipophilicity, facilitating cellular membrane penetration. Once inside the cell, the compound may interact with various enzymes or receptors, influencing biological pathways relevant to therapeutic applications .

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Enzyme Inhibition : Preliminary studies suggest that it may inhibit specific enzymes, which can be crucial for developing therapeutic agents targeting various diseases.

- Receptor Binding : The compound's structure allows it to bind to certain receptors, potentially modulating their activity .

Case Studies and Research Findings

Recent investigations into similar compounds have highlighted their potential in cancer therapy and other medical applications. For instance:

- Cancer Cell Proliferation : Analogous compounds have shown significant inhibitory effects on cancer cell lines, demonstrating a selective cytotoxicity towards malignant cells while sparing normal cells.

- Animal Models : In vivo studies have illustrated the effectiveness of similar compounds in reducing tumor growth and metastasis in animal models .

Comparative Analysis

To contextualize the biological activity of this compound, a comparison with structurally related compounds is essential. Below is a table summarizing key properties and activities:

| Compound Name | Molecular Formula | IC50 (μM) | Biological Activity |

|---|---|---|---|

| This compound | C8H13ClF3NO3 | TBD | Enzyme inhibition |

| 2-(4-(2,2,2-Trifluoroethyl)morpholin-3-yl)propanoic acid hydrochloride | C9H15ClF3NO3 | TBD | Cancer cell proliferation |

| 2-(4-(2,2,2-Trifluoroethyl)morpholin-3-yl)butanoic acid hydrochloride | C10H17ClF3NO3 | TBD | Receptor binding |

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.